

An In-depth Technical Guide to (tert-Butoxycarbonyl)-L-valyl-L-valine

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Compound of Interest

Compound Name: (tert-Butoxycarbonyl)-L-valyl-L-valine

Cat. No.: B1277824

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **(tert-Butoxycarbonyl)-L-valyl-L-valine** (Boc-Val-Val-OH). This dipeptide derivative is a crucial building block in peptide synthesis and various applications within pharmaceutical and biotechnological research.

Core Chemical Properties and Identifiers

(tert-Butoxycarbonyl)-L-valyl-L-valine, commonly abbreviated as Boc-Val-Val-OH, is a dipeptide composed of two L-valine residues, with the N-terminus protected by a tert-butoxycarbonyl (Boc) group. This protecting group is acid-labile, allowing for selective deprotection during the stepwise synthesis of peptides.^{[1][2]}

Physicochemical Data

The following table summarizes the key physicochemical properties of Boc-Val-Val-OH.

Property	Value	References
CAS Number	69209-73-0	[1][3]
Molecular Formula	C ₁₅ H ₂₈ N ₂ O ₅	[1][3]
Molecular Weight	316.39 g/mol (often cited as 316.4 g/mol)	[1][3]
Appearance	White to off-white powder	[1]
Purity	≥ 98% (by HPLC)	[1]
Storage	Store at 0-8 °C for long-term stability. Powder can be stored at -20°C for up to 3 years.	[1][3]

Structure

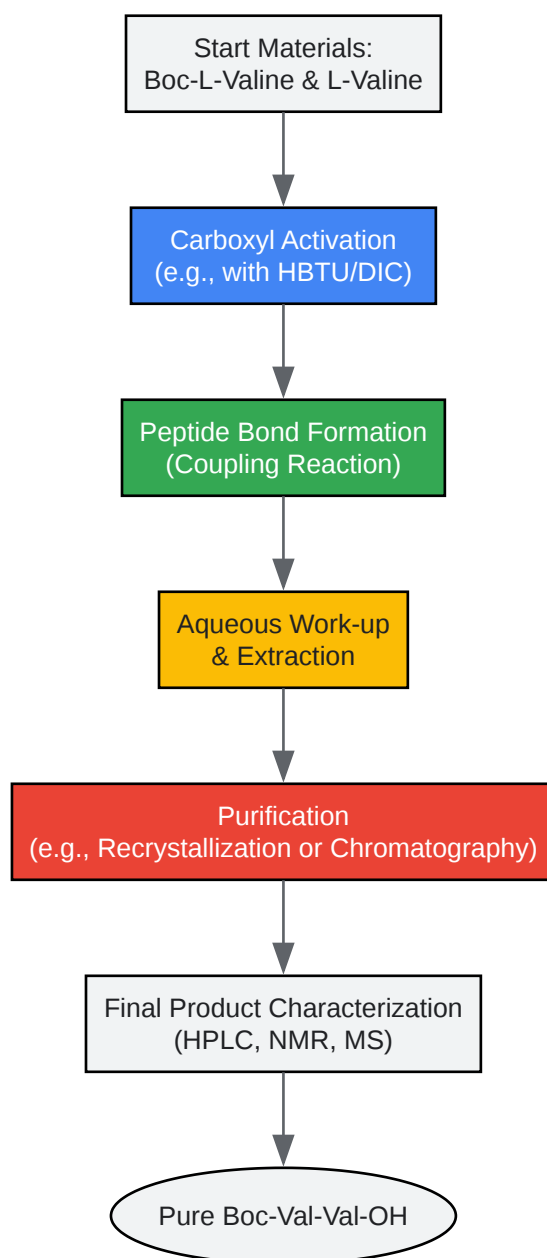
Caption: 2D Chemical Structure of Boc-Val-Val-OH.

Synthesis and Purification

The synthesis of Boc-Val-Val-OH is a standard example of peptide coupling, where N-terminally protected L-valine (Boc-Val-OH) is coupled with a C-terminally protected L-valine (e.g., L-valine methyl ester), followed by the deprotection of the C-terminus. A more direct approach involves coupling Boc-Val-OH with unprotected L-valine.

General Synthesis Workflow

The logical workflow for the synthesis of Boc-Val-Val-OH involves activation of the carboxylic acid of Boc-L-valine, coupling with a second valine molecule, and subsequent purification.



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Caption: General workflow for the synthesis and purification of Boc-Val-Val-OH.

Experimental Protocol: Peptide Coupling

This protocol is a representative method for the synthesis of Boc-Val-Val-OH.

- **Dissolution:** Dissolve L-valine (1 equivalent) in a suitable solvent system, such as a mixture of dioxane and water, with a base like sodium hydroxide to maintain a pH of 8-9.[4]

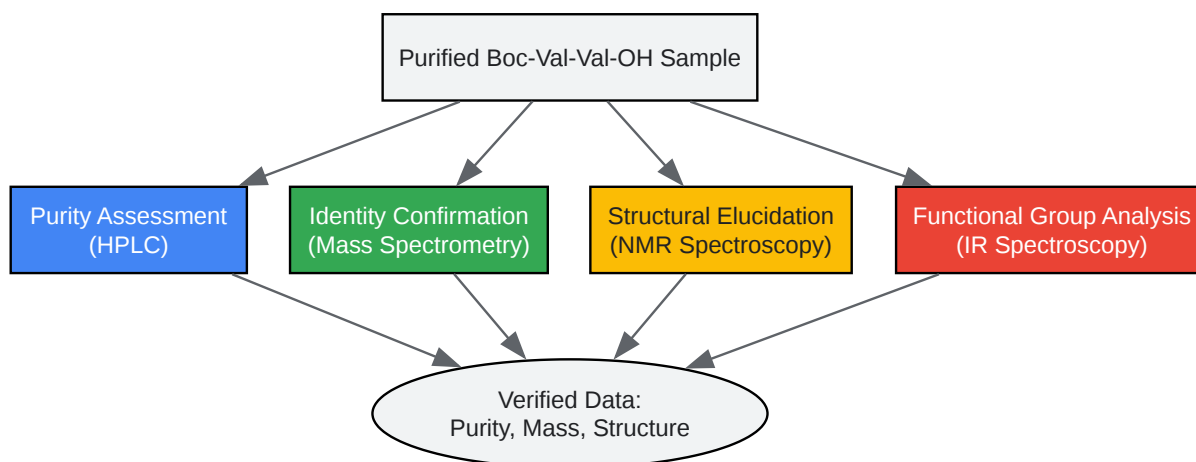
- **Activation:** In a separate flask, dissolve Boc-L-valine (1.1 equivalents) and a coupling agent (e.g., HBTU, 1.1 equivalents) in an aprotic polar solvent like DMF. Add a non-nucleophilic base such as diisopropylethylamine (DIEA, 2 equivalents) and allow the mixture to pre-activate for several minutes.^[2]
- **Coupling:** Add the activated Boc-L-valine solution to the L-valine solution. Stir the reaction mixture at room temperature for 2-4 hours or until completion, which can be monitored by Thin Layer Chromatography (TLC).^[2]
- **Work-up:** Once the reaction is complete, dilute the mixture with water. Acidify the aqueous layer carefully with a 5% citric acid or 1 M HCl solution to a pH of 2-3 to precipitate the product.^[4]
- **Extraction:** Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.^{[4][5]}
- **Purification:** Purify the crude Boc-Val-Val-OH by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography to obtain the final product with high purity.

Analytical Characterization

Rigorous analytical methods are essential to confirm the identity, purity, and stability of the synthesized Boc-Val-Val-OH.

Analytical Workflow

The following diagram illustrates a standard workflow for the analytical characterization of the final product.



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Caption: Workflow for the analytical characterization of Boc-Val-Val-OH.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is used to determine the purity of Boc-Val-Val-OH and separate it from any precursors or degradation products.[6][7]

- Instrumentation & Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[8][9]
 - Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).[9]
 - Flow Rate: 1.0 mL/min.[8]
 - Detection: UV at 210-220 nm.[7]
- Procedure:
 - Sample Preparation: Prepare a sample solution of Boc-Val-Val-OH at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water mixture).[7]
 - Chromatography: Inject the sample onto the column and record the chromatogram.

- Analysis: Calculate the area percentage of the main peak relative to the total peak area to determine the purity.[\[8\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

- Technique: Electrospray Ionization (ESI) is commonly used.[\[9\]](#)
- Expected Mass: The analysis should confirm the molecular ion corresponding to the molecular weight of Boc-Val-Val-OH (316.39 g/mol). Common adducts such as $[M+H]^+$ (m/z 317.4), $[M+Na]^+$ (m/z 339.4), and $[M-H]^-$ (m/z 315.4) are typically observed.
- Fragmentation: In tandem MS (MS/MS), a characteristic neutral loss of isobutylene (-56 Da) or the entire Boc group (-100 Da) from the precursor ion is a diagnostic feature of Boc-protected peptides.[\[9\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.[\[10\]](#)[\[11\]](#)

- ^1H NMR: The spectrum will show characteristic signals for the two valine residues and the Boc protecting group. Key signals include the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the α -protons of the two valine residues, the β -protons, and the γ -protons (doublets for the methyl groups).
- ^{13}C NMR: The spectrum will confirm the presence of all 15 carbon atoms, including the carbonyl carbons of the peptide bond and the carboxylic acid, the quaternary carbon of the Boc group, and the distinct carbons of the two valine side chains.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[\[12\]](#)[\[13\]](#)

- Characteristic Absorption Bands:
 - O-H Stretch: A broad band in the range of 2500-3300 cm^{-1} is characteristic of the carboxylic acid O-H group.[\[12\]](#)

- N-H Stretch: A band around 3300-3500 cm^{-1} corresponds to the N-H stretch of the amide bond.[\[14\]](#)
- C-H Stretch: Absorptions between 2850-2960 cm^{-1} are due to the alkyl C-H bonds.[\[14\]](#)
- C=O Stretch: Strong, sharp absorptions are expected around 1700-1725 cm^{-1} (carboxylic acid) and 1650-1680 cm^{-1} (amide I band).[\[12\]](#)

Applications in Research

Boc-Val-Val-OH is a valuable reagent in several areas of scientific research:

- Peptide Synthesis: It serves as a dipeptide building block in both solid-phase and solution-phase peptide synthesis, simplifying the introduction of a Val-Val sequence into a growing peptide chain.[\[1\]](#)
- Drug Development: The Val-Val motif is present in various bioactive peptides. Boc-Val-Val-OH can be a key intermediate in the synthesis of peptide-based drugs, including enzyme inhibitors and targeted therapies.[\[1\]](#)
- Biotechnology: It is used in the production of biologically active peptides for research, including the development of therapeutic proteins.[\[1\]](#)

Storage and Stability

Proper handling and storage are critical to maintain the integrity of Boc-Val-Val-OH.

- Storage Conditions: The compound should be stored in airtight containers in a cool (0-8 °C), dry, and dark place to prevent degradation.[\[1\]](#)
- Stability: Boc-Val-Val-OH is stable under neutral and basic conditions. However, it is labile to acidic conditions, which will cleave the Boc protecting group.[\[7\]](#) The primary degradation pathway involves the acid-catalyzed removal of the Boc group, generating the free dipeptide, isobutene, and carbon dioxide.[\[7\]](#)

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